molecular formula C4H7ClZn B14879316 1-Methyl-2-propenylZinc chloride CAS No. 2305370-92-5

1-Methyl-2-propenylZinc chloride

Cat. No.: B14879316
CAS No.: 2305370-92-5
M. Wt: 155.9 g/mol
InChI Key: NATWCQLSZKQNHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-propenylZinc chloride is an organozinc compound that has garnered attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in various coupling reactions, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-propenylZinc chloride can be synthesized through the reaction of 1-methyl-2-propenyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc.

Industrial Production Methods: On an industrial scale, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propenylZinc chloride undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, often serving as a reducing agent.

    Substitution: It is commonly used in nucleophilic substitution reactions, where it can replace halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the reaction.

Major Products Formed:

    Oxidation: Alcohols, ketones, or aldehydes.

    Reduction: Alkanes or other reduced forms of the starting material.

    Substitution: Various substituted organic compounds depending on the nature of the leaving group.

Scientific Research Applications

1-Methyl-2-propenylZinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Negishi coupling.

    Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: It is employed in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-2-propenylZinc chloride exerts its effects involves the formation of organozinc intermediates. These intermediates can participate in various reactions, such as transmetalation, where the zinc atom is transferred to another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-Methyl-2-propenylMagnesium chloride: Similar in reactivity but involves magnesium instead of zinc.

    1-Methyl-2-propenylLithium: Another organometallic compound with lithium, offering different reactivity and selectivity.

    1-Methyl-2-propenylCopper: Used in similar coupling reactions but with copper as the metal center.

Uniqueness: 1-Methyl-2-propenylZinc chloride is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its use in cross-coupling reactions, particularly the Negishi coupling, highlights its importance in forming carbon-carbon bonds with high precision.

Properties

CAS No.

2305370-92-5

Molecular Formula

C4H7ClZn

Molecular Weight

155.9 g/mol

IUPAC Name

but-1-ene;chlorozinc(1+)

InChI

InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NATWCQLSZKQNHC-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C=C.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.